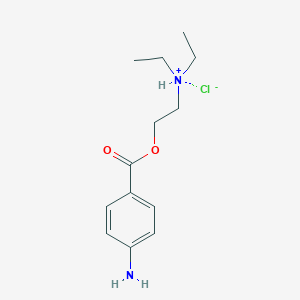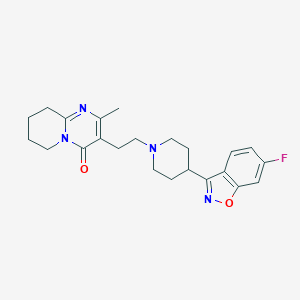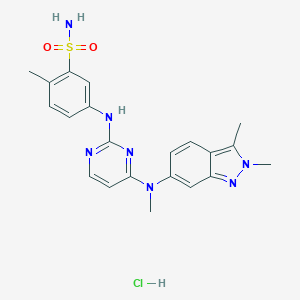
Pitavastatin hemicalcium
Übersicht
Beschreibung
Pitavastatin hemicalcium is a potent hydroxymethylglutaryl-CoA (HMG-CoA) reductase inhibitor . It inhibits the synthesis from acetic acid with an IC50 of 5.8 nM in HepG2 cells . Pitavastatin is used to lower lipid levels and reduce the risk of cardiovascular disease including myocardial infarction and stroke .
Synthesis Analysis
A full synthetic procedure for the preparation of pitavastatin calcium is described in EP-A-0520406 . In the process described in this patent, pitavastatin calcium is obtained by precipitation .
Molecular Structure Analysis
Pitavastatin has a similar structure to rosuvastatin. It contains an alkaline nitrogen ion on the quinoline ring and a carboxylic group .
Chemical Reactions Analysis
The major therapeutic action of statin drugs is the reduction of circulating atherogenic lipoproteins as a result of inhibition of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase . This key enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical intermediary in cholesterol biosynthesis .
Physical And Chemical Properties Analysis
Statins have different affinities for HMG-CoA reductase and different pharmacokinetic properties depending upon their chemical structure . Pitavastatin has a relatively high bioavailability, which has been suggested to occur due to enterohepatic reabsorption in the intestine .
Wissenschaftliche Forschungsanwendungen
Fungicidal Properties
Pitavastatin Calcium has been identified as a promising adjuvant for enhancing the fungicidal activity of Fluconazole . It inhibits the activity of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, thereby impeding ubiquinone biosynthesis, inducing reactive oxygen species (ROS) generation, triggering apoptosis, and disrupting Golgi function .
Hyperlipidemia Treatment
Pitavastatin Calcium plays a pivotal role in the treatment of hyperlipidemia . Hyperlipidemia is a condition characterized by remarkably higher levels of very-low-density lipoproteins, low-density lipoproteins, intermediate-density lipoprotein, triglycerides, and cholesterol in blood circulation . Statins, including Pitavastatin Calcium, are preferred for primary prevention of hyperlipidemia particularly for individuals at higher risk of development of heart disease .
Cardiovascular Disease (CVD) Prevention
Elevated cholesterol levels, and in particular, elevated low-density lipoprotein (LDL) levels, are an important risk factor for the development of CVD . Use of statins like Pitavastatin Calcium to target and reduce LDL levels has been shown to significantly reduce the risk of development of CVD and all-cause mortality .
Cholesterol Synthesis Inhibition
Pitavastatin Calcium, like other statins, is an inhibitor of HMG-CoA reductase, the enzyme that catalyses the first step of cholesterol synthesis .
Pharmacokinetic Studies
Pitavastatin Calcium has been used in pharmacokinetic studies . For example, it has been used in studies to determine its concentration in human plasma and urine .
Wirkmechanismus
Target of Action
Pitavastatin calcium, also known as Pitavastatin hemicalcium, is a lipid-lowering drug that belongs to the statin class of medications . Its primary target is the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a crucial step in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) .
Mode of Action
Pitavastatin calcium works by competitively inhibiting HMG-CoA Reductase . By inhibiting this enzyme, it reduces the endogenous production of cholesterol within the liver . This leads to a decrease in the levels of LDL (sometimes referred to as “bad cholesterol”) and VLDL, thereby reducing the risk of cardiovascular disease .
Biochemical Pathways
The inhibition of HMG-CoA Reductase by Pitavastatin calcium disrupts the mevalonate pathway, which is responsible for the synthesis of cholesterol and other lipids . This results in a reduction of cholesterol and lipid levels in the body . Additionally, statins like Pitavastatin calcium have been shown to exert vasculoprotective effects independent of their lipid-lowering properties, also known as the pleiotropic effects of statins . These include improvement in endothelial function, enhanced stability of atherosclerotic plaques, reduced oxidative stress and inflammation, and inhibition of the thrombogenic response .
Pharmacokinetics
Pitavastatin calcium is taken orally and its peak plasma concentrations are achieved about 1 hour after administration . The absolute bioavailability of pitavastatin oral solution is 51% . Pitavastatin concentrations fall below the lower limit of quantification by 6–24 hours after dosing .
Result of Action
The primary result of Pitavastatin calcium’s action is the reduction of abnormal cholesterol and lipid levels . This ultimately leads to a reduced risk of cardiovascular disease, including conditions such as heart attack, atherosclerosis, angina, peripheral artery disease, and stroke . The use of statins to target and reduce LDL levels has been shown to significantly reduce the risk of development of cardiovascular disease and all-cause mortality .
Action Environment
The efficacy and stability of Pitavastatin calcium can be influenced by various environmental factors. For instance, genetic polymorphisms in the SLCO1B1 gene, which encodes the organic anion transporting polypeptide 1B1 (OATP1B1), can significantly alter the pharmacokinetics of Pitavastatin . Additionally, factors such as diet, age, and the presence of other health conditions can also impact the drug’s action and efficacy.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
calcium;(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C25H24FNO4.Ca/c2*26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;/h2*1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31);/q;;+2/p-2/b2*12-11+;/t2*18-,19-;/m11./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGYHLPFVJEAOC-FFNUKLMVSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C1)C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H](O)C[C@@H](O)CC(=O)[O-])C4=CC=C(C=C4)F.C1C(C1)C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H](O)C[C@@H](O)CC(=O)[O-])C4=CC=C(C=C4)F.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H46CaF2N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046448 | |
| Record name | Pitavastatin calcium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
881.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pitavastatin calcium | |
CAS RN |
147526-32-7 | |
| Record name | Pitavastatin calcium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147526327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pitavastatin calcium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-Monocalcium bis{(3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolyl]-3,5-dihydroxy-6-heptenoate} | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PITAVASTATIN CALCIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IYD54XEG3W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















